11β-HSD1 Inhibitory Activity: Vendor-Reported Mechanism
Vendor sources report that N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide functions as an 11β-HSD1 inhibitor . This is a differentiating feature from related 2-phenoxypyrimidine amides, such as N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide, which is described as a kinase inhibitor (PHA-793887). However, no quantitative IC50 values, assay conditions, or direct comparator data are publicly available for the target compound to substantiate this claim.
| Evidence Dimension | Primary Inhibitory Target (Reported) |
|---|---|
| Target Compound Data | 11β-HSD1 inhibition claimed by vendor |
| Comparator Or Baseline | N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide: kinase inhibitor (PHA-793887) |
| Quantified Difference | Qualitative target switch: 11β-HSD1 vs. kinases; no quantitative data available |
| Conditions | Not provided by vendor |
Why This Matters
If verified, 11β-HSD1 inhibition would position this compound for metabolic and glucocorticoid-related research, distinct from kinase-targeted analogs.
